Product packaging for 4-(Tert-butyl)-1,2-dichlorobenzene(Cat. No.:)

4-(Tert-butyl)-1,2-dichlorobenzene

Cat. No.: B8781113
M. Wt: 203.10 g/mol
InChI Key: ATUOYXFVUMWRHF-UHFFFAOYSA-N
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Description

Contextualization of Chlorinated Aromatic Hydrocarbons within Advanced Chemical Science

Chlorinated aromatic hydrocarbons are a class of organic compounds that have garnered significant attention in advanced chemical science due to their diverse applications and complex environmental profiles. These compounds, characterized by a benzene (B151609) ring to which one or more chlorine atoms are attached, serve as crucial intermediates in the synthesis of a wide array of industrial and pharmaceutical products. Their utility stems from the influence of the chlorine substituents, which modify the electronic properties and reactivity of the aromatic ring, enabling a variety of chemical transformations. Research in this area is driven by the need for novel materials, more efficient synthetic methodologies, and a deeper understanding of the structure-activity relationships that govern their behavior.

Structural Classification and Research Significance of Dichlorobenzene Derivatives

Dichlorobenzenes, existing as three structural isomers (ortho-, meta-, and para-), form a significant subgroup of chlorinated aromatic hydrocarbons. nih.gov The specific arrangement of the two chlorine atoms on the benzene ring dictates the molecule's polarity, symmetry, and reactivity, leading to distinct physical properties and chemical behaviors for each isomer. stackexchange.compearson.com For instance, para-dichlorobenzene exhibits a higher melting point than its ortho and meta counterparts due to its more symmetrical structure, which allows for more efficient packing in the crystal lattice. wikipedia.org

The introduction of further substituents onto the dichlorobenzene ring gives rise to a vast array of derivatives with tailored properties. These substituted dichlorobenzenes are of considerable research interest as they can act as building blocks for more complex molecules, including pharmaceuticals, agrochemicals, and high-performance polymers. wikipedia.orgacs.org The interplay between the directing effects of the chlorine atoms and other substituents during electrophilic aromatic substitution reactions is a key area of study, offering insights into reaction mechanisms and enabling the regioselective synthesis of desired products.

Scope and Research Objectives pertaining to 4-(Tert-butyl)-1,2-dichlorobenzene

This article focuses exclusively on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate overview of this specific molecule, based on available research findings. The scope is strictly limited to its chemical properties, probable synthesis, and its position within the broader context of substituted dichlorobenzene research. While extensive research on dichlorobenzenes as a class is available, specific studies on this compound are less prevalent. Therefore, this article will also draw upon established principles of organic chemistry and data from closely related compounds to infer its likely characteristics and reactivity, with clear indications of where such analogies are made. The potential utility of this compound lies in its nature as a substituted dichlorobenzene, making it a potential intermediate in organic synthesis. dakenchem.com

Chemical and Physical Properties of this compound

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂Cl₂PubChem nih.gov
Molecular Weight203.10 g/mol PubChem nih.gov
IUPAC NameThis compoundPubChem nih.gov
CAS Number18982-90-6PubChem nih.gov
XLogP35.3PubChem nih.gov
Hydrogen Bond Donor Count0PubChem nih.gov
Hydrogen Bond Acceptor Count0PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Exact Mass202.0316058 DaPubChem nih.gov
Monoisotopic Mass202.0316058 DaPubChem nih.gov

Synthesis and Reactivity

The synthesis of this compound is not extensively detailed in the scientific literature. However, a logical and well-established method for its preparation is the Friedel-Crafts alkylation of 1,2-dichlorobenzene (B45396).

The Friedel-Crafts reaction involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst. researchgate.net In the case of this compound, the reaction would proceed by treating 1,2-dichlorobenzene with a tert-butylating agent, such as tert-butyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com

The chlorine atoms on the 1,2-dichlorobenzene ring are ortho, para-directing but deactivating. The bulky tert-butyl group is likely to be introduced at the position para to one of the chlorine atoms (position 4) to minimize steric hindrance.

The reactivity of this compound itself is not well-documented. However, based on the electronic properties of the substituents, it can be inferred that the benzene ring is deactivated towards further electrophilic aromatic substitution due to the presence of the two electron-withdrawing chlorine atoms. The bulky tert-butyl group would also sterically hinder reactions at the adjacent positions.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound are not widely available. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl group. The aromatic region would likely display a complex splitting pattern due to the different chemical environments of the three aromatic protons. The tert-butyl group would appear as a singlet, integrating to nine protons, at a characteristic upfield chemical shift. The chemical shifts of the aromatic protons would be influenced by the presence of the two chlorine atoms and the tert-butyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule, reflecting their unique chemical environments. The carbon atoms attached to the chlorine atoms would be shifted downfield. The quaternary carbon of the tert-butyl group and the methyl carbons would also have characteristic chemical shifts. The number of signals in the decoupled spectrum would confirm the proposed structure. pearson.com

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic tert-butyl group. Aromatic C=C stretching vibrations would also be present in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (203.10 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms (M, M+2, and M+4 peaks in a specific ratio). Fragmentation patterns would likely involve the loss of a methyl group (CH₃) from the tert-butyl group to form a stable carbocation, leading to a prominent peak at m/z [M-15].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2 B8781113 4-(Tert-butyl)-1,2-dichlorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

4-tert-butyl-1,2-dichlorobenzene

InChI

InChI=1S/C10H12Cl2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3

InChI Key

ATUOYXFVUMWRHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Transformative Reaction Pathways

Directed Synthesis of 4-(Tert-butyl)-1,2-dichlorobenzene and Analogues

The introduction of a tert-butyl group onto a dichlorinated benzene (B151609) ring is most commonly achieved through electrophilic aromatic substitution, with specific strategies employed to ensure regioselectivity.

The primary method for introducing a tert-butyl group onto an aromatic ring is the Friedel-Crafts alkylation. cerritos.edu This reaction involves the treatment of an aromatic compound with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst.

Commonly used catalysts include anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). cerritos.edu These catalysts function by generating a highly electrophilic tert-butyl carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring. aklectures.com An alternative catalytic system involves the use of a complex acid like HAlCl₄, which can be generated in situ. google.com This method has been described for the synthesis of 4-tert-butyl-1-chlorobenzene, and the principles are applicable to dichlorinated substrates. google.com

The reaction proceeds as follows:

Formation of the electrophile: The Lewis acid catalyst reacts with the tert-butyl halide to form a tertiary carbocation.

Electrophilic attack: The aromatic ring acts as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Deprotonation: A base, often the complexed Lewis acid anion (e.g., AlCl₄⁻), removes a proton from the site of substitution, restoring the aromaticity of the ring and regenerating the catalyst. youtube.com

A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product, bearing an electron-donating alkyl group, is more reactive than the starting material. cerritos.eduyoutube.com However, the steric bulk of the tert-butyl group and the deactivating nature of the chloro substituents on the starting material can mitigate this issue.

For instances where classical Friedel-Crafts reactions provide poor regioselectivity, alternative "contra-Friedel-Crafts" strategies have been developed. One such method involves directed metallation of the aromatic ring, followed by reaction with a sulfinylating agent. The resulting sulfoxide (B87167) can then undergo an ipso-substitution with an organolithium reagent, like tert-butyllithium, to introduce the alkyl group with a regioselectivity complementary to the classical electrophilic substitution. rsc.orgresearchgate.net

Table 1: Catalytic Strategies for Aryl Tert-butylation

Reaction Type Alkylating Agent Catalyst Key Features
Friedel-Crafts Alkylation tert-butyl chloride, isobutylene AlCl₃, FeCl₃, HAlCl₄ Proceeds via a tert-butyl carbocation electrophile; regioselectivity is governed by electronic and steric effects of existing substituents. cerritos.edugoogle.com
Contra-Friedel-Crafts (via Sulfoxide) tert-butyllithium None (Stoichiometric) Involves directed metallation and ipso-substitution of a sulfoxide group; offers alternative regioselectivity. rsc.orgresearchgate.net

The most direct precursor for the synthesis of this compound is 1,2-dichlorobenzene (B45396) (ortho-dichlorobenzene). The synthesis involves the electrophilic substitution of this precursor with a tert-butylating agent.

The regiochemical outcome of this reaction is controlled by the directing effects of the two chlorine substituents. Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic attack than benzene itself. vaia.comlibretexts.org However, they are ortho-, para-directing substituents. doubtnut.com In 1,2-dichlorobenzene, there are three possible positions for substitution: C3, C4, and C5 (C6 is identical to C3, and C5 is identical to C4).

Attack at C4: This position is para to the chlorine at C1 and meta to the chlorine at C2.

Attack at C3: This position is ortho to the chlorine at C2 and meta to the chlorine at C1.

Attack at C5: This position is ortho to the chlorine at C1 and para to the chlorine at C2.

Both ortho and para attacks are electronically favored over meta attack. However, substitution at the C3 position is sterically hindered by the adjacent chlorine at C2. Therefore, the substitution is directed primarily to the C4 and C5 positions. Due to the symmetry of the C4/C5 positions relative to the two chlorines, they are often considered together. The formation of the para-substituted product, this compound, is generally favored as it minimizes steric hindrance compared to potential ortho-substitution. stackexchange.com

Achieving high regioselectivity is paramount in the synthesis of specific isomers like this compound. In the Friedel-Crafts alkylation of 1,2-dichlorobenzene, the inherent directing effects of the chloro groups guide the incoming electrophile.

The chlorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance, which stabilizes the positive charge in the arenium ion intermediate formed during ortho or para attack. stackexchange.com Although chlorine is electronegative and withdraws electron density inductively (deactivating the ring), the resonance stabilization is most effective for ortho and para positions. libretexts.org

For 1,2-dichlorobenzene:

The positions para to the chlorines (C4 and C5) are the most activated and sterically accessible sites for the bulky tert-butyl electrophile.

The positions ortho to the chlorines (C3 and C6) are electronically activated but more sterically hindered.

The position between the two chlorines is highly deactivated and sterically inaccessible.

Consequently, the Friedel-Crafts alkylation of 1,2-dichlorobenzene with a tert-butylating agent yields this compound as a major product. The reaction conditions, such as temperature and catalyst choice, can be optimized to maximize the yield of this desired isomer and minimize the formation of others. At higher temperatures, thermodynamic control may favor the formation of different isomers, such as the meta-product, as has been observed in the chlorination of chlorobenzene. stackexchange.com

Mechanistic Investigations of Dichlorobenzene Reactivity

The reactivity of dichlorobenzenes is characterized by the strong influence of the two halogen substituents on the aromatic ring's electron density and accessibility.

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds. minia.edu.egmasterorganicchemistry.com The mechanism involves the attack of an electrophile (E⁺) on the π-electron system of the benzene ring. msu.edu

The general mechanism proceeds in two steps:

Formation of the Sigma Complex: The aromatic ring attacks the electrophile, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step. msu.edu

Re-aromatization: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.com

In halogenated benzenes, the halogen atoms have a dual electronic effect:

Inductive Effect (-I): Being more electronegative than carbon, halogens pull electron density from the ring through the sigma bond, making the ring electron-poor and thus less reactive (deactivated) towards electrophiles compared to benzene. vaia.comstackexchange.com

Resonance Effect (+R): The lone pairs on the halogen can be delocalized into the ring's π-system. This donation of electron density partially counteracts the inductive effect and, more importantly, stabilizes the sigma complex intermediate when attack occurs at the ortho or para positions. This resonance stabilization is not possible for meta attack, which is why halogens are ortho-, para-directors. doubtnut.com

For 1,2-dichlorobenzene, both chlorine atoms exert these effects. The ring is significantly deactivated, requiring potent electrophiles or catalysts for substitution to occur. The directing effects of both chlorines are additive, strongly favoring substitution at the positions ortho or para to them, leading to the regioselectivity discussed previously.

While less common than electrophilic substitution, aromatic rings can undergo nucleophilic substitution (SNAr), particularly when substituted with strong electron-withdrawing groups. wikipedia.orgbyjus.com Aryl halides are generally unreactive towards traditional Sₙ1 or Sₙ2 mechanisms due to the strength of the C-X bond and steric hindrance. libretexts.org

Two main pathways exist for nucleophilic aromatic substitution:

The SₙAr (Addition-Elimination) Mechanism: This pathway is favored when strong electron-withdrawing groups (like -NO₂) are positioned ortho or para to the leaving group (the halide). wikipedia.orglibretexts.org The mechanism involves:

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The electron-withdrawing group is crucial for stabilizing this negatively charged intermediate. youtube.com

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org 1,2-dichlorobenzene lacks the strong activating groups typically required for this mechanism to proceed under mild conditions.

The Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups, aryl halides can react with very strong bases (e.g., sodium amide, NaNH₂) at high temperatures. wikipedia.org This mechanism proceeds via a highly reactive, short-lived intermediate called benzyne (B1209423).

Elimination: The strong base abstracts a proton from the position ortho to a halogen. This is followed by the elimination of the halide ion, forming a carbon-carbon triple bond within the benzene ring (a benzyne intermediate). govtpgcdatia.ac.in

Addition: A nucleophile then attacks one of the carbons of the triple bond, followed by protonation (usually from the solvent) to yield the final product. govtpgcdatia.ac.in This pathway is less regioselective and can lead to a mixture of products, including cine-substitution, where the incoming nucleophile attaches to a different carbon than the one the leaving group departed from. govtpgcdatia.ac.in

Transition Metal-Catalyzed Coupling Reactions in Chlorinated Arenes

The presence of two chlorine atoms on the aromatic ring of this compound opens up avenues for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from established protocols for related chlorinated arenes. Two of the most significant transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov For a substrate like this compound, a typical reaction would involve coupling with an arylboronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have shown high efficacy in the coupling of challenging substrates. youtube.com

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides. libretexts.orgwikipedia.org This reaction is instrumental in the synthesis of anilines and their derivatives. For this compound, a reaction with a primary or secondary amine in the presence of a palladium catalyst and a strong base would be the standard approach. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.org The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has been pivotal in expanding the scope of this reaction to include a wide variety of amines and aryl halides, including electron-rich and sterically hindered substrates. youtube.comresearchgate.net

Below is a representative table of catalyst systems commonly employed for these transformations with aryl chlorides, which would be applicable to this compound.

Coupling ReactionCatalyst/PrecatalystLigandBaseSolventTypical Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF80-120
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃BINAP, DPPF, t-BuXPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110

Photochemical and Radical-Mediated Transformations

The photochemical behavior of chlorinated aromatic compounds is of significant interest, particularly in the context of their environmental degradation. Upon absorption of ultraviolet (UV) light, molecules like this compound can be excited to higher electronic states, leading to the cleavage of the carbon-chlorine bond. This homolytic cleavage generates a highly reactive aryl radical and a chlorine radical, initiating a cascade of further reactions. nih.gov The specific products of such photochemical reactions are highly dependent on the reaction medium. In the presence of hydrogen-donating solvents, the aryl radical can abstract a hydrogen atom to form 4-tert-butylchlorobenzene. In aqueous environments, the reaction can be more complex, potentially leading to hydroxylated and other degradation products.

Radical-mediated transformations offer alternative pathways for the functionalization of this compound. These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which upon heating or irradiation, generates radicals that can interact with the substrate. libretexts.org For instance, radical-initiated halogenation could introduce an additional halogen atom to the aromatic ring or the tert-butyl group, depending on the reaction conditions and the halogenating agent used. Conversely, radical-mediated dehalogenation can occur, where a radical abstracts a chlorine atom, followed by a hydrogen atom transfer to the resulting aryl radical from a suitable donor.

A summary of potential photochemical and radical-mediated transformations is presented below:

TransformationConditionsPotential Products
Photolysis UV irradiation in a hydrogen-donating solvent (e.g., isopropanol)4-tert-butylchlorobenzene, Benzene
Radical Halogenation Radical initiator (e.g., AIBN), Halogen source (e.g., NBS, NCS)Halogenated derivatives of this compound
Radical Dehalogenation Radical initiator (e.g., AIBN), Hydrogen donor (e.g., tributyltin hydride)4-tert-butylchlorobenzene, tert-butylbenzene (B1681246)

Post-Synthetic Modifications and Derivatization

Further Halogenation and Dehalogenation Studies

The aromatic scaffold of this compound can be further modified through halogenation and dehalogenation reactions. Further chlorination, for instance, could lead to the formation of trichlorobenzene derivatives. The position of the incoming chlorine atom would be directed by the existing substituents. The bulky tert-butyl group and the two chlorine atoms would influence the regioselectivity of the electrophilic aromatic substitution. For example, chlorination could potentially yield 4-tert-butyl-1,2,3-trichlorobenzene or other isomers. The synthesis of 1,2,3-trichlorobenzene (B84244) is known to occur from the dehydrohalogenation of hexachlorocyclohexane. wikipedia.org

Dehalogenation, the removal of chlorine atoms, is also a significant transformation. Reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or the use of metal hydrides. The selective removal of one chlorine atom over the other would be a synthetic challenge, potentially influenced by the electronic and steric environment of each chlorine atom. The complete dehalogenation would lead to tert-butylbenzene. Studies on the dehalogenation of polychlorinated aromatic compounds are of environmental relevance and often employ catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source. rsc.orgraco.cat

Introduction of Azido (B1232118) and Silyl (B83357) Groups for Advanced Synthesis

The introduction of azido (-N₃) and silyl (-SiR₃) groups onto the this compound framework can provide valuable intermediates for advanced synthetic applications. The azido group, for instance, is a versatile functional group that can participate in various transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles. The synthesis of an azido derivative of this compound would likely proceed through a nucleophilic aromatic substitution (SₙAr) reaction, where one of the chlorine atoms is displaced by an azide (B81097) anion (e.g., from sodium azide). core.ac.uk The reactivity of the two chlorine atoms towards nucleophilic attack would differ, and the reaction conditions would need to be carefully controlled to achieve selective substitution.

The introduction of a silyl group can be accomplished through several methods, including directed ortho-metalation followed by quenching with a silyl electrophile. nih.govbaranlab.org In this approach, a directing group on the aromatic ring would guide the deprotonation by a strong base (e.g., an organolithium reagent) to a specific ortho position. The resulting aryllithium species would then react with a silyl chloride (e.g., trimethylsilyl (B98337) chloride) to introduce the silyl group. Given the substitution pattern of this compound, achieving regioselective silylation would require careful consideration of the directing effects of the existing substituents.

Formation of Organometallic Complexes with Dichlorobenzene Scaffolds

Dichlorobenzene derivatives can act as ligands in the formation of organometallic complexes with various transition metals. The lone pairs of electrons on the chlorine atoms and the π-system of the aromatic ring can coordinate to a metal center. While specific examples of organometallic complexes with this compound are not readily found in the literature, the general principles of organometallic chemistry suggest its potential to form such complexes.

For instance, rhodium(I) and iridium(I) are known to form complexes with arene ligands. nih.govcsic.esacs.org The synthesis of such complexes often involves the reaction of a suitable metal precursor, such as [Rh(CO)₂Cl]₂ or [Ir(cod)Cl]₂, with the arene ligand. The stability and structure of the resulting complex would be influenced by the electronic and steric properties of the this compound ligand. The bulky tert-butyl group could play a significant role in the coordination geometry and reactivity of the complex. Such organometallic complexes could have potential applications in catalysis, for example, in C-H activation or borylation reactions. nih.govresearchgate.netnih.govrsc.orgmdpi.com

Advanced Spectroscopic Characterization and Molecular Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(tert-butyl)-1,2-dichlorobenzene, NMR is crucial for confirming the substitution pattern on the benzene (B151609) ring and the identity of the alkyl group.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the tert-butyl group protons. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would theoretically present as a complex splitting pattern.

The proton on carbon-3 (H-3), being ortho to a chlorine atom, is expected to be downfield.

The proton on carbon-5 (H-5), situated between the tert-butyl group and a chlorine atom, would also experience a unique electronic environment.

The proton on carbon-6 (H-6), ortho to a chlorine atom, would be influenced by the adjacent chloro substituent.

The tert-butyl group, containing nine chemically equivalent protons, would appear as a sharp singlet, typically in the upfield region of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule. For this compound, ten distinct carbon signals are expected: six for the aromatic ring and four for the tert-butyl group (one quaternary and three methyl carbons, though the methyl carbons are equivalent). The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atoms and the electron-donating tert-butyl group. The carbons bearing the chlorine atoms (C-1 and C-2) are expected to be significantly downfield.

Predicted NMR Data:

In the absence of experimentally acquired spectra in peer-reviewed literature, theoretical predictions for the ¹H and ¹³C NMR chemical shifts are valuable. These predictions are generated using computational algorithms that consider the effects of the various substituents on the benzene ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton PositionPredicted Chemical Shift (ppm)Multiplicity
Aromatic H-3~7.45Doublet
Aromatic H-5~7.30Doublet of Doublets
Aromatic H-6~7.15Doublet
tert-Butyl H~1.30Singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon PositionPredicted Chemical Shift (ppm)
C-1 (C-Cl)~132
C-2 (C-Cl)~130
C-3~127
C-4 (C-tert-butyl)~150
C-5~126
C-6~128
Quaternary C (tert-butyl)~35
Methyl C (tert-butyl)~31

Multidimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between the adjacent aromatic protons, helping to trace the connectivity of the aromatic spin system.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-4, and the quaternary carbon of the tert-butyl group) by observing their long-range couplings to nearby protons. For instance, the protons of the tert-butyl group would show a strong correlation to the C-4 carbon.

Deuterium NMR for Solvent Interaction and Orientational Studies

While less common for routine structural elucidation, Deuterium (²H) NMR spectroscopy could be employed in specialized research contexts. For instance, if this compound were to be studied in a liquid crystal matrix, ²H NMR of a deuterated analogue could provide detailed information about the molecule's orientation and dynamics within the ordered solvent environment. Studies on related molecules like deuterated 1,2-dichlorobenzene (B45396) have utilized this technique to investigate molecular ordering. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl group would be observed around 2960-2850 cm⁻¹.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds in the benzene ring usually gives rise to several bands in the 1600-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra. The C-Cl stretching modes would also be observable.

Expected Vibrational Bands:

Interactive Table: Expected IR and Raman Active Vibrational Modes for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2960 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-H Bending (out-of-plane)900 - 675IR
C-Cl Stretch800 - 600IR, Raman

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways upon ionization.

For this compound (C₁₀H₁₂Cl₂), the exact mass of the molecular ion would be a key piece of information. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A primary fragmentation pathway for tert-butyl substituted benzenes is the loss of a methyl radical (•CH₃) to form a stable benzylic-type carbocation, followed by the loss of a propene molecule. The presence of chlorine atoms would also influence the fragmentation, potentially leading to the loss of Cl• or HCl.

Expected Fragmentation Pattern:

Interactive Table: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Identity of Fragment
202/204/206[M]⁺ (Molecular Ion)
187/189/191[M - CH₃]⁺
145/147[M - C₄H₉]⁺ or [M - CH₃ - C₃H₆]⁺
110[C₇H₆Cl]⁺

X-ray Diffraction Analysis for Crystalline and Molecular Structure Determination

X-ray diffraction on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the solid state.

As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. If a suitable single crystal could be grown, X-ray diffraction analysis would provide invaluable information, including:

Confirmation of the substitution pattern on the benzene ring.

Precise measurements of C-C and C-Cl bond lengths and the C-C-C bond angles within the benzene ring and the tert-butyl group.

The conformation of the tert-butyl group relative to the plane of the benzene ring.

Details of intermolecular packing in the crystal lattice, which could involve weak hydrogen bonds or halogen-halogen interactions.

Without experimental data, any discussion of the specific crystal packing and intermolecular forces would be purely speculative.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining optimized molecular geometries and the distribution of electron density.

Illustrative DFT-calculated properties for the parent molecules, 1,2-dichlorobenzene (B45396) and tert-butylbenzene (B1681246), provide insight into what could be expected for the target compound. For instance, DFT studies on tert-butylbenzene have been performed to understand its structure and energetics. nih.govacs.org Similarly, computational studies involving 1,2-dichlorobenzene have explored its decomposition pathways and reactivity. acs.org

PropertyPredicted Value for Analogs
C-Cl Bond Length (in 1,2-dichlorobenzene)~1.74 Å
C-C(tert-butyl) Bond Length (in tert-butylbenzene)~1.55 Å
Dipole MomentExpected to be significant due to the polar C-Cl bonds

Note: The table presents typical values for analogous compounds and are illustrative for 4-(tert-butyl)-1,2-dichlorobenzene.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring, while the LUMO may have significant contributions from the antibonding orbitals of the C-Cl bonds. The tert-butyl group, being electron-donating, would raise the energy of the HOMO, while the electron-withdrawing chlorine atoms would lower the energy of both the HOMO and LUMO. These competing effects determine the final HOMO-LUMO gap. Descriptors such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.

ParameterDefinitionRelevance
HOMO EnergyEnergy of the highest occupied molecular orbitalRelated to ionization potential and electron-donating ability
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelated to electron affinity and electron-accepting ability
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability

Computational methods can predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). These calculations are valuable for identifying a compound and understanding its bonding characteristics. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of C-H, C-C, and C-Cl bonds, as well as the bending and torsional motions of the molecular framework.

For this compound, the calculated vibrational spectrum would show characteristic peaks for the aromatic ring, the tert-butyl group, and the carbon-chlorine bonds. For example, C-Cl stretching vibrations typically appear in the fingerprint region of the infrared spectrum. A computational study on tert-butylbenzenium ions has demonstrated the utility of DFT in predicting IR spectra to identify specific molecular structures. nih.gov

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations focus on a single, optimized molecular structure, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. This allows for the exploration of the conformational space and the study of intermolecular interactions in a condensed phase (liquid or solid).

Thermochemical Properties and Reaction Pathway Energetics

Computational chemistry can be used to calculate important thermochemical properties such as the enthalpy of formation, entropy, and Gibbs free energy. These values are essential for predicting the thermodynamics of chemical reactions involving this compound.

Furthermore, the energetics of potential reaction pathways can be investigated. For example, the energy barriers for reactions such as electrophilic aromatic substitution or nucleophilic substitution of the chlorine atoms can be calculated. This provides insight into the compound's likely chemical transformations under different conditions. Studies on the isomerization and transalkylation of tert-butylbenzenes have utilized computational methods to determine reaction enthalpies. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Behavior and Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or environmental fate. fda.gov These models are widely used in environmental science and toxicology to predict the properties of chemicals when experimental data is lacking. cdc.gov

For this compound, QSAR models could be developed to predict its environmental persistence, bioaccumulation potential, and toxicity. The model would use calculated molecular descriptors (such as hydrophobicity, electronic properties, and steric parameters) to predict these endpoints. For instance, the high lipophilicity suggested by the presence of the tert-butyl group and the chlorine atoms would likely lead to a prediction of significant bioaccumulation. QSAR studies on dichlorobenzenes have been conducted to understand their toxicological profiles. cdc.govnih.gov The reactivity of chlorinated benzenes with atmospheric radicals has also been a subject of computational investigation. researchgate.net

Environmental Chemistry and Remediation Science

Environmental Distribution and Transport Dynamics of Chlorinated Benzene (B151609) Derivatives

The distribution of chlorinated benzenes in the environment is largely controlled by their volatility, water solubility, and lipophilicity (hydrophobicity). The addition of a tert-butyl group to the dichlorobenzene structure, as in 4-(tert-butyl)-1,2-dichlorobenzene, significantly increases its molecular weight and octanol-water partition coefficient (log K_ow), estimated at 5.3. nih.gov This suggests a lower water solubility and a stronger tendency to associate with organic matter in soil and sediment compared to its non-alkylated counterparts like 1,2-dichlorobenzene (B45396) (log K_ow of 3.4). oecd.org

Once released into the atmosphere, chlorinated benzenes partition between the gas phase and atmospheric particulate matter. researchgate.net Lighter compounds, such as dichlorobenzenes, exist predominantly in the vapor phase. researchgate.net Due to their semi-volatile nature, these compounds can be subject to long-range atmospheric transport, moving far from their original source. nih.gov The primary atmospheric removal mechanism for 1,2-dichlorobenzene is through reaction with hydroxyl (•OH) radicals, with an estimated half-life of less than 50 days. oecd.org Benzene itself has an atmospheric half-life ranging from 3 to 10 days. nih.gov

The partitioning behavior is heavily influenced by ambient temperature, with lower temperatures favoring adsorption to particles. aerodyne.com While specific data for this compound is scarce, its higher molecular weight compared to dichlorobenzene would suggest a greater tendency to adsorb onto atmospheric particles, which could affect its transport distance and deposition patterns.

In soil and aquatic environments, the fate of chlorinated benzenes is strongly influenced by sorption to soil organic matter (SOM) and sediments. dss.go.th This process reduces their concentration in the aqueous phase, thereby diminishing their mobility and bioavailability. dss.go.th The sorption of dichlorobenzenes is a key process, with volatilization being a major removal mechanism from water and soil, but adsorption to sediment can also be a significant fate process. oecd.org

Studies on 1,3-dichlorobenzene (B1664543) have shown that its sorption to soil is a competitive process, where naturally occurring aromatic acids can suppress its adsorption by occupying sorption sites within the soil organic matter. dss.go.th Given the higher lipophilicity of this compound, it is expected to exhibit even stronger sorption to organic-rich soils and sediments. nih.gov The desorption from soil particles is often slow, creating a long-term reservoir of contamination that can leach into groundwater over extended periods. mdpi.com

Table 1: Physicochemical Properties Influencing Environmental Transport

Compound Molecular Formula Molecular Weight ( g/mol ) Log K_ow Water Solubility (mg/L) Vapor Pressure (kPa)
This compound C₁₀H₁₂Cl₂ 203.10 5.3 Data not available Data not available
1,2-Dichlorobenzene C₆H₄Cl₂ 147.00 3.4 155.8 0.196
1,4-Dichlorobenzene C₆H₄Cl₂ 147.00 3.4 80 0.16
Benzene C₆H₆ 78.11 2.13 1790 10.1

Data sourced from PubChem and other literature. nih.govoecd.orgnih.gov

Innovative Remediation Technologies for Halogenated Aromatic Contaminants

The remediation of sites contaminated with halogenated aromatic compounds like this compound is a significant environmental challenge. The inherent stability of the aromatic ring, combined with the presence of chlorine and a bulky tert-butyl group, contributes to the recalcitrance of this compound. This has spurred the development of innovative technologies designed to effectively degrade or remove such persistent organic pollutants from the environment.

Bioremediation Enhancement Strategies and Microbial Engineering

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants into less toxic substances. For chlorinated benzenes, the primary aerobic degradation pathway is initiated by dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to the formation of chlorocatechols. pressbooks.pub These intermediates are then further metabolized, ultimately resulting in ring cleavage and mineralization. pressbooks.pub

However, the presence of a bulky tert-butyl group on the aromatic ring of this compound is expected to present a significant challenge for microbial degradation. This is due to steric hindrance, where the size of the tert-butyl group physically blocks the active site of the dioxygenase enzymes, preventing effective binding and catalysis. vjs.ac.vn While many microorganisms can degrade simpler dichlorobenzenes, the degradation of highly substituted or bulky alkyl-substituted chlorinated aromatics is far more limited.

To overcome these limitations, bioremediation enhancement strategies are being explored:

Bioaugmentation and Biostimulation : Bioaugmentation involves introducing specialized microbial strains with a known capability to degrade specific contaminants. libretexts.org For a compound like this compound, this would involve isolating or engineering microbes that can overcome the steric hindrance of the tert-butyl group. Biostimulation, on the other hand, involves the addition of nutrients and electron acceptors to stimulate the activity of indigenous microbial populations that may have the potential to degrade the contaminant. libretexts.org

Microbial Engineering : Advances in genetic and metabolic engineering offer the potential to design microorganisms with enhanced degradative capabilities. This could involve modifying the active site of dioxygenase enzymes to better accommodate bulky substrates or engineering new metabolic pathways capable of degrading the compound. For instance, directed evolution or site-directed mutagenesis could be used to create enzyme variants with improved activity towards this compound.

The following table illustrates the typical microbial degradation pathways for dichlorobenzenes and highlights the predicted challenges posed by the tert-butyl substituent.

FeatureDichlorobenzene (General)This compound (Predicted)
Initial Enzymatic Attack Dioxygenase enzymes catalyze the initial oxidation.Steric hindrance from the tert-butyl group is likely to inhibit dioxygenase activity.
Key Intermediates ChlorocatecholsFormation of tert-butylated chlorocatechols would be necessary, but likely slow.
Degradation Rate Varies depending on the specific isomer and microbial consortia.Expected to be significantly slower than unsubstituted dichlorobenzenes.
Mineralization Can be completely mineralized by some bacterial strains.Complete mineralization is predicted to be difficult due to the recalcitrant nature of the tert-butyl group.

Advanced Oxidation Processes (AOPs) for Dechlorination

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize and degrade a wide range of organic contaminants. AOPs are particularly promising for compounds like this compound that are resistant to conventional treatment methods.

Commonly employed AOPs for the degradation of chlorinated aromatic compounds include:

UV/H₂O₂ : This process involves the photolysis of hydrogen peroxide (H₂O₂) with ultraviolet (UV) light to generate hydroxyl radicals. It has been shown to be effective for the degradation of dichlorobenzenes. libretexts.org

Fenton and Photo-Fenton : The Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced with UV light (photo-Fenton), leading to faster degradation rates for chlorinated phenols. ethz.ch

Ozonation : Ozone (O₃) is a powerful oxidant that can directly react with organic compounds or be combined with UV light or hydrogen peroxide to generate hydroxyl radicals.

The table below compares the features of different AOPs for the potential treatment of this compound.

AOP MethodPrimary OxidantPotential Efficacy for this compoundKey Considerations
UV/H₂O₂ Hydroxyl Radical (•OH)Effective for ring cleavage and dechlorination.Requires UV transparency of the water matrix.
Fenton/Photo-Fenton Hydroxyl Radical (•OH)High degradation efficiency, especially with UV light.Requires acidic pH conditions and management of iron sludge.
Ozonation Ozone (O₃), Hydroxyl Radical (•OH)Can be effective but may have selectivity issues.Potential for byproduct formation (e.g., bromate (B103136) in the presence of bromide).

Sustainable Approaches to Environmental Mitigation

Given the persistent and potentially toxic nature of this compound, sustainable approaches to environmental mitigation are crucial. These approaches aim to minimize the environmental impact of the remediation process itself and promote long-term ecological recovery.

Key principles of sustainable remediation for persistent organic pollutants (POPs) like this compound include:

Green Remediation Technologies : This involves the use of environmentally friendly materials and processes. For example, using naturally occurring microorganisms (bioremediation) or employing renewable energy sources to power AOP systems.

Integrated Remediation Strategies : Combining different remediation technologies can often be more effective and sustainable than a single approach. For instance, AOPs could be used to initially break down the recalcitrant this compound into more biodegradable intermediates, which could then be treated using bioremediation.

Risk-Based Management : In some cases, where active remediation is not feasible, a risk-based approach involving containment and long-term monitoring may be the most sustainable option to prevent exposure and further migration of the contaminant.

The development of innovative and sustainable remediation technologies is paramount for addressing the challenges posed by compounds like this compound. quora.com A multi-faceted approach that considers the unique chemical properties of the contaminant and the specific conditions of the contaminated site will be necessary for effective and environmentally responsible mitigation.

Applications in Advanced Materials Science and Chemical Synthesis

Utility as Synthetic Intermediates in Organic Synthesis

The presence of two adjacent chlorine atoms on the benzene (B151609) ring makes 4-(tert-butyl)-1,2-dichlorobenzene a versatile precursor for a range of organic molecules. These chlorine atoms can be substituted or can facilitate the formation of reactive intermediates, opening pathways to complex chemical structures.

While 1,2-dichlorobenzene (B45396) is known to be a precursor for the synthesis of agrochemicals, specific examples detailing the use of this compound in the direct synthesis of commercial herbicides, insecticides, or fungicides are not extensively documented in publicly available literature. drugbank.commt.gov However, the structural motifs present in this compound are found in various biologically active molecules. For instance, the dichlorobenzene moiety is a key component in some herbicides. The tert-butyl group is also a common feature in many pesticides, valued for its steric bulk which can influence the molecule's binding to target enzymes and its metabolic stability.

The synthesis of specialty chemicals, such as derivatives used in materials science, is a more documented application. A notable example is the synthesis of 4-tert-butyl-1,2-benzenedithiol. This compound can be prepared from 4-tert-butylbenzenethiol and sulfur monochloride, followed by reduction. google.com Although this synthesis does not start from this compound, the resulting dithiol is a valuable ligand for producing metal complexes with applications in optical information recording media. google.com

Table 1: Examples of Related Agrochemicals and Specialty Chemicals

Compound/ClassPrecursor/Related CompoundApplication Area
Dichlorophenoxyacetic acid (2,4-D)Dichlorobenzene derivativeHerbicide mt.gov
Strobilurin fungicidesDichloroisothiazole derivativesFungicide nih.gov
Cyhalofop-butylDifluorobenzonitrile derivativeHerbicide jocpr.com
4-tert-Butyl-1,2-benzenedithiol metal complexes4-tert-ButylbenzenethiolOptical media google.com

The potential of this compound as a building block for pharmaceutical scaffolds lies in the ability to transform the dichlorobenzene unit into various functional groups. While direct examples of marketed drugs synthesized from this specific starting material are scarce in the literature, the synthesis of complex molecules with potential biological activity has been reported for related structures. The tert-butyl group, in particular, is often incorporated into drug candidates to enhance properties like metabolic stability or receptor affinity. mdpi.com

The synthesis of fine chemicals is a more immediate application. For example, the previously mentioned 4-tert-butyl-1,2-benzenedithiol and its metal complexes are considered specialty fine chemicals for high-tech applications. google.com The synthesis of such dithiolates demonstrates the utility of the core benzene structure with a tert-butyl substituent in creating valuable, non-pharmaceutical fine chemicals.

Ortho-dihalobenzenes are classical precursors for the in-situ generation of benzynes, which are highly reactive intermediates used in a variety of organic transformations, including cycloadditions and nucleophilic additions. researchgate.net The generation of benzyne (B1209423) from an ortho-dihalobenzene typically involves treatment with a strong base, such as sodium amide or an organolithium reagent, which induces the elimination of a hydrogen halide.

In the case of this compound, treatment with a strong base would be expected to generate 4-tert-butylbenzyne. This reactive intermediate could then be trapped by various nucleophiles or dienes to form more complex molecules. For instance, trapping with furan (B31954) could yield a Diels-Alder adduct, providing a scaffold for further synthetic elaboration. researchgate.net While the general principle of benzyne formation from ortho-dihalobenzenes is well-established, specific studies detailing the generation and trapping of 4-tert-butylbenzyne from this compound are not prominent in the surveyed literature. However, the reactivity is anticipated based on the known chemistry of related ortho-dihalobenzenes. researchgate.net

Table 2: General Conditions for Benzyne Generation from Ortho-Dihalobenzenes

Precursor TypeReagentIntermediatePotential Application
Ortho-dihalobenzeneStrong base (e.g., NaNH₂, BuLi)BenzyneCycloadditions, nucleophilic additions researchgate.net
2-Aminobenzoic acidNitrous acidBenzyneDiels-Alder reactions semanticscholar.org

Contributions to Polymer Chemistry and Functional Materials

The electronic properties and substitution pattern of this compound make it a candidate for incorporation into functional materials, particularly in the realm of polymer chemistry and organic electronics.

Dichlorobenzene derivatives have the potential to act as cross-linking agents in polymer systems. The two chlorine atoms can, under certain conditions, react with functional groups on polymer chains to form covalent bonds, thus creating a network structure. This cross-linking can significantly alter the mechanical and thermal properties of the polymer. However, the scientific literature does not provide specific examples of this compound being employed as a cross-linking agent. The steric hindrance from the bulky tert-butyl group might influence its reactivity in such applications compared to unsubstituted dichlorobenzenes. General methods for polymer cross-linking often involve peroxides or radiation, but chemical cross-linkers are also utilized. youtube.comnih.gov

A significant application of this compound is in the synthesis of materials for organic electronics, particularly for Organic Light Emitting Diodes (OLEDs). It serves as an intermediate in the production of more complex molecules that function as hole-transporting or electron-transporting materials. dakenchem.com The tert-butyl group can enhance the solubility and morphological stability of the final material, which are crucial for device performance and lifetime.

Furthermore, the synthesis of metal complexes of 4-tert-butyl-1,2-benzenedithiol, which can be derived from related precursors, yields materials for optical information recording, a field closely related to organic electronics. google.com These complexes exhibit strong absorption in the ultraviolet, visible, or near-infrared regions of the electromagnetic spectrum.

While there is no direct evidence of this compound being used as a monomer in the synthesis of conductive polymers, its derivatives are clearly valuable in the broader field of organic semiconductors. The design of novel hole-transporting materials often involves the incorporation of carbazole (B46965) units, and tert-butylated derivatives have shown promise in this area. rsc.orgacs.org

Utilization as Specialized Solvents and Reaction Media

While specific research on the application of this compound as a specialized solvent is not extensively documented in publicly available literature, its potential utility can be inferred from the well-established properties of its parent compound, 1,2-dichlorobenzene (ODCB), and the known effects of the tert-butyl substituent. ODCB is recognized as a high-boiling, non-polar solvent employed in a variety of industrial and laboratory settings. wikipedia.orgchemeurope.com It is particularly noted for its ability to dissolve a range of organic materials, including waxes, resins, and oils. chemeurope.com

The physical properties of this compound, such as its boiling point and density, are also expected to differ from those of ODCB, which could make it a more suitable solvent for specific high-temperature applications. The increased molecular weight due to the tert-butyl group would likely result in a higher boiling point than that of ODCB (180.5 °C). wikipedia.org

Table 1: Comparison of Physical Properties of 1,2-Dichlorobenzene and Predicted Properties of this compound

Property1,2-DichlorobenzeneThis compound (Predicted)
Molecular FormulaC₆H₄Cl₂C₁₀H₁₂Cl₂
Molar Mass147.00 g/mol 203.10 g/mol
Boiling Point180.5 °C wikipedia.org> 180.5 °C
Density1.30 g/cm³ wikipedia.orgLikely lower than 1.30 g/cm³
Solubility in WaterLow solubilityofthings.comtpsgc-pwgsc.gc.caVery Low

The combination of a high boiling point, low polarity, and significant steric bulk suggests that this compound could serve as a specialized solvent in reactions where these properties are advantageous. For instance, it could be a suitable medium for certain polymerizations or other organic syntheses that require high temperatures and a non-polar environment. The parent compound, ODCB, has been used as a solvent in the synthesis of agrochemicals and for processing fullerenes, indicating a potential area of application for its tert-butylated derivative. wikipedia.orgdrugbank.com

Development of Coordination Compounds and Organometallic Materials

There is a notable lack of published research specifically detailing the use of this compound in the synthesis of coordination compounds or organometallic materials. The two chlorine atoms on the benzene ring are relatively unreactive in typical nucleophilic substitution reactions that are often used to create ligands for coordination chemistry. solubilityofthings.com

However, the field of organometallic chemistry has demonstrated that even seemingly inert aromatic halides can be activated to participate in complex formation. For example, research has been conducted on the selective nucleophilic substitution reactions of cyclopentadienyl-ruthenium complexes with 1,3-dichlorobenzene (B1664543), an isomer of the compound of interest. acs.org In such cases, the aromatic ring coordinates to a metal center, which in turn activates the carbon-chlorine bonds towards reaction with nucleophiles. This allows for the synthesis of more complex organometallic structures.

While no direct analogues involving this compound have been reported, it is conceivable that under appropriate conditions, it could act as a ligand. The bulky tert-butyl group would likely exert a significant steric influence on the coordination geometry and reactivity of any potential metal complexes. In coordination chemistry, space-demanding ligands can lead to lower coordination numbers and unique electronic properties of the metal center. nih.gov

The synthesis of organometallic compounds often involves the reaction of a metal precursor with an organic substrate. archive.org Given the structure of this compound, its involvement in organometallic synthesis would likely require specific catalytic conditions to activate the C-Cl bonds for oxidative addition or other coupling reactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 4-(tert-butyl)-1,2-dichlorobenzene in environmental matrices?

  • Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used for volatile chlorinated aromatics. For example, EPA Method 8260D enables simultaneous quantification of polar and non-polar volatile organic compounds (VOCs) in aqueous samples, including chlorobenzenes . The tert-butyl substituent may increase hydrophobicity, necessitating optimized extraction protocols (e.g., solid-phase microextraction) and column selection to resolve structural analogs.

Q. How does the solubility of this compound compare to unsubstituted 1,2-dichlorobenzene?

  • Methodology : The solubility of 1,2-dichlorobenzene in water increases with temperature, ranging from 1.42 g/kg at 273 K to 2.43 g/kg at 333 K . The tert-butyl group introduces steric and hydrophobic effects, likely reducing aqueous solubility. Computational models (e.g., COSMO-RS) or experimental octanol-water partition coefficient (log Kow) measurements can predict its environmental partitioning.

Q. What synthetic strategies are employed to introduce tert-butyl groups into chlorobenzene derivatives?

  • Methodology : Friedel-Crafts alkylation using tert-butyl halides or alcohols with Lewis acid catalysts (e.g., AlCl3) is a common approach. Steric hindrance from the tert-butyl group may require elevated temperatures or microwave-assisted synthesis. Evidence from 1,4-dichlorobenzene synthesis via halogen exchange (e.g., bromine substitution) suggests similar strategies could apply .

Advanced Research Questions

Q. How do sorption-desorption kinetics of this compound differ from its non-alkylated counterpart in organic-rich soils?

  • Methodology : For 1,2-dichlorobenzene, sorption in peat soil follows intraorganic matter diffusion, with irreversible binding observed after 2 days of contact . The tert-butyl group likely increases soil organic carbon partitioning (higher Koc), leading to slower desorption rates. Distributed rate parameter models can quantify hysteresis effects, while X-ray diffraction or FTIR may elucidate molecular interactions .

Q. What enzymatic pathways degrade tert-butyl-substituted chlorobenzenes under aerobic conditions?

  • Methodology : Pseudomonas spp. degrade 1,2-dichlorobenzene via dioxygenase-mediated dihydrodiol formation, followed by dehydrogenation to 3,4-dichlorocatechol and ring cleavage . The tert-butyl group may sterically hinder dioxygenase activity, necessitating adaptive mutations or cometabolic degradation. Enzyme assays (e.g., NAD<sup>+</sup>-dependent dehydrogenase activity) and metabolite profiling (e.g., chloromaleylacetic acid detection) can validate pathways .

Q. How does the tert-butyl substituent influence photocatalytic degradation mechanisms?

  • Methodology : TiO2-based photocatalysis of 1,2-dichlorobenzene proceeds via dechlorination (under air) or ring cleavage (under nitrogen) . The electron-donating tert-butyl group may alter intermediate stability and chloride release pathways. Time-resolved FTIR or radical trapping experiments (e.g., using tert-butanol) can identify mechanistic shifts .

Q. Which catalytic systems are most effective for oxidizing tert-butyl-substituted chlorobenzenes?

  • Methodology : Cr2O3/TiO2 and V2O5/TiO2 exhibit high activity for 1,2-dichlorobenzene oxidation, forming carboxylates and maleates as intermediates . The tert-butyl group’s bulkiness may reduce pore accessibility in microporous catalysts, favoring mesoporous supports. In situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can monitor surface species reactivity .

Key Considerations for Researchers

  • Structural Effects : The tert-butyl group increases hydrophobicity and steric hindrance, altering solubility, sorption, and enzymatic accessibility compared to 1,2-dichlorobenzene.
  • Methodological Gaps : Direct experimental data on this compound is limited; extrapolation from analogous systems is necessary.
  • Environmental Impact : Higher Koc values suggest prolonged soil retention, requiring advanced remediation strategies (e.g., tailored bioaugmentation or nanomaterial-based catalysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.